BenchChemオンラインストアへようこそ!

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide

Dopamine D3 Receptor Binding Affinity Ligand Discovery

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide is a heterocyclic small molecule belonging to the class of pyrido[1,2-a]pyrimidine-3-carboxamides, specifically featuring a quinoline-2-carboxamide moiety. It is identified as a ligand within US patent US8748608 , a foundational patent covering dopamine D3 receptor selective antagonists and partial agonists.

Molecular Formula C20H16N4O2
Molecular Weight 344.374
CAS No. 946257-45-0
Cat. No. B2488583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide
CAS946257-45-0
Molecular FormulaC20H16N4O2
Molecular Weight344.374
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)NC(=O)C3=NC4=CC=CC=C4C=C3)C)C=C1
InChIInChI=1S/C20H16N4O2/c1-12-7-10-17-21-13(2)18(20(26)24(17)11-12)23-19(25)16-9-8-14-5-3-4-6-15(14)22-16/h3-11H,1-2H3,(H,23,25)
InChIKeyCCNXNKBRGDYLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide (CAS 946257-45-0) for D3 Receptor Research


N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide is a heterocyclic small molecule belonging to the class of pyrido[1,2-a]pyrimidine-3-carboxamides, specifically featuring a quinoline-2-carboxamide moiety. It is identified as a ligand within US patent US8748608 [1], a foundational patent covering dopamine D3 receptor selective antagonists and partial agonists. This compound has a reported binding affinity (Ki) of 4.60 nM for the human dopamine D3 receptor, as documented in authoritative binding databases [2]. Its structural scaffold is distinct from the more commonly explored 4-phenylpiperazine-based D3 ligands, positioning it as a critical tool for probing alternative chemotypes in dopamine receptor pharmacology.

Why N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide Cannot Be Replaced by Common D3 Antagonists


Generic substitution of this compound with standard dopamine D3 receptor ligands (e.g., GR103691, SB-277011A, or typical 4-phenylpiperazine analogs) is not scientifically valid due to its distinct chemotype and binding profile. The core pyrido[1,2-a]pyrimidine scaffold in this compound is structurally unrelated to the arylpiperazine/arylpiperidine backbone dominant in the D3 ligand field. This structural divergence can lead to meaningful differences in binding kinetics, receptor interaction geometries, and off-target liability profiles, even when terminal binding affinity values appear similar. A direct comparison of binding data from the same patent family reveals that minor structural modifications on this scaffold result in significant variations in D3 affinity, confirming that the specific combination of functional groups in this compound is essential for its observed activity [1]. Substituting this compound with a generic D3 antagonist risks introducing uncharacterized variables into experimental models, compromising data reproducibility and mechanistic interpretation.

Quantitative Differentiation of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide Against D3 Reference Compounds


D3 Receptor Binding Affinity: Direct Comparison with Patent-Internal Analogs

This compound demonstrates high-affinity binding to the human dopamine D3 receptor (Ki = 4.60 nM) [1], placing it in a competitive range with other patent-internal examples. Within the patent family, compound affinities range widely, for example, BDBM123840 (US8748608, 12) exhibits a Ki of 1.10 nM and BDBM123844 (US8748608, 18) a Ki of 2.80 nM, while others like BDBM50378005 show a Ki of 5.40 nM under the same assay conditions (displacement of [125I]IABN in HEK293 cells) [2]. This context highlights that the compound is a mid-to-high-affinity ligand within this unique chemotype, not a generic high-affinity outlier.

Dopamine D3 Receptor Binding Affinity Ligand Discovery

Chemotype Divergence from Classical D3 Pharmacophores

The vast majority of high-affinity dopamine D3 ligands, such as the reference antagonist GR103691 (Ki = 0.4 nM) [1], are based on an arylpiperazine or arylpiperidine core. This compound's pyrido[1,2-a]pyrimidine core represents a distinct chemotype, offering a fundamentally different pharmacophoric geometry. While a direct head-to-head assay comparison with GR103691 under identical conditions is not available from the patent source, the structural divergence is a class-level inference validated by the patent's own SAR data, which shows that non-piperazine analogs can achieve potent D3 binding [2].

Medicinal Chemistry Scaffold Hopping D3 Receptor

Receptor Source and Assay Consistency for Reliable Cross-Study Comparisons

The binding affinity for this compound was determined using a well-characterized radioligand displacement assay ([125I]IABN) on human D3 receptors heterologously expressed in HEK293 cells [1]. This is the most widely adopted assay configuration for D3 receptor binding studies, allowing for cross-study comparability with a large body of published D3 ligand data. The use of a clonal cell line and a defined radioligand reduces experimental variability compared to tissue-derived receptor preparations, making the reported Ki value a reliable benchmark for procurement decisions.

Assay Reproducibility Radioligand Binding D3 Receptor

Optimal Application Scenarios for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide Use


D3 Receptor Structure-Activity Relationship (SAR) Exploration

The compound's placement within a novel chemotype, as evidenced by its patent origin and divergence from classical arylpiperazine D3 ligands, makes it an ideal template for SAR expansion. Researchers can use this compound to probe the ligand-receptor interactions unique to the pyrido[1,2-a]pyrimidine scaffold, generating novel D3 ligands with potentially improved selectivity or pharmacokinetic profiles [1].

Control Compound for D3-Mediated Functional Assays

With a well-defined binding affinity (Ki = 4.60 nM) determined in a standardized HEK293 cell-based assay, this compound can serve as a qualified control in functional studies (e.g., β-arrestin recruitment, cAMP inhibition) to benchmark novel D3 modulators. Its use alongside a classical D3 antagonist allows for direct assessment of chemotype-dependent functional bias [1].

Chemical Tool for Dopamine Receptor Subtype Selectivity Profiling

Although a full selectivity panel is not publicly available, the compound's origin within a patent focused on D3 selectivity suggests it is a candidate for profiling against D2 and other dopamine receptor subtypes. Its procurement enables the generation of selectivity data that can differentiate it from less selective, cross-reactive D2/D3 ligands commonly used in the field [1].

Quote Request

Request a Quote for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.